molecular formula C31H27FN6O5S2 B3005479 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-00-0

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B3005479
CAS No.: 393586-00-0
M. Wt: 646.71
InChI Key: NECOXSYREPJSGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple heterocyclic motifs, including a 4,5-dihydropyrazole core, a 1,2,4-triazole ring, and thiophene and furan moieties. Key substituents include a 2,3-dimethoxyphenyl group on the pyrazole ring and a 4-fluorophenyl group on the triazole ring. The molecule also contains a furan-2-carboxamide side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN6O5S2/c1-41-24-7-3-6-21(29(24)42-2)23-16-22(26-9-5-15-44-26)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)25-8-4-14-43-25)37(31)20-12-10-19(32)11-13-20/h3-15,23H,16-18H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECOXSYREPJSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C36H36N6O5S2
  • Molecular Weight: 696.85 g/mol
  • Key Functional Groups: Pyrazole, triazole, furan, thiophene
  • LogP: 6.3684 (indicating high lipophilicity)

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR : A related pyrazole derivative demonstrated an IC50 of 0.07 µM against EGFR, comparable to erlotinib .
  • Cell Proliferation : Compounds in the same class have shown potent antiproliferative activity against MCF-7 breast cancer cells with IC50 values around 0.08 µM .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its structural motifs:

  • Cyclooxygenase Inhibition : Similar pyrazole derivatives have shown good binding affinity for cyclooxygenase enzymes, which are critical in the inflammatory response .
  • HRBC Membrane Stabilization : Anti-inflammatory activity was assessed using human red blood cell membrane stabilization methods at various dosages (100 µg to 1000 µg), showing promising results .

Antifungal and Antibacterial Properties

N-containing heterocycles like triazoles are well-known for their antifungal and antibacterial activities:

  • Antifungal Activity : Preliminary studies suggest that this compound may exhibit antifungal properties due to its structural similarities with known antifungal agents.
  • Antibacterial Effects : The presence of multiple functional groups allows for interactions with bacterial cell membranes and enzymes, enhancing antibacterial efficacy.

The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 - ( m - tolyl ) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2 - carboxamide likely involves:

  • Target Interaction : The compound may interact with specific enzymes or receptors due to its diverse functional groups .
  • Non-Covalent Interactions : Hydrogen bonds and π–π stacking interactions contribute to the modulation of target protein activities .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on similar compounds:

StudyFindings
Rajesekaran et al. (2020)Identified significant anticancer activity in pyrazole derivatives with IC50 values indicating strong inhibition of tumor growth .
Tewari et al. (2014)Reported anti-inflammatory effects in novel pyrazole derivatives through HRBC membrane stabilization assays .
Brullo et al. (2012)Demonstrated dual anti-inflammatory activities in imidazo-pyrazole derivatives with low IC50 values against inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

A closely related compound, N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (), differs in two key substituents:

  • Aryl group on triazole : 2,5-Dimethylphenyl vs. 4-fluorophenyl in the target compound.
  • Substituent on pyrazole : 4-Methoxyphenyl vs. 2,3-dimethoxyphenyl .

The fluorophenyl group in the target compound may enhance electronegativity and metabolic stability compared to methylphenyl groups, while the additional methoxy group on the pyrazole could improve lipophilicity and binding interactions .

Nitrothiophene Carboxamides

describes N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , which shares a thiophene-carboxamide backbone but includes a nitro group and trifluoromethyl substituent. Key differences include:

  • Core structure : Thiazole vs. triazole-pyrazole in the target compound.
  • Substituents : Nitro and trifluoromethyl groups enhance antibacterial activity but may reduce solubility compared to the target’s methoxy and fluorophenyl groups .

Triazole-Thiophene Derivatives

Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (), which feature a triazole-thiophene scaffold.

Comparative Data Table

Compound Name/Feature Core Structure Key Substituents Notable Properties/Activities
Target Compound Pyrazole-Triazole-Thiophene 2,3-Dimethoxyphenyl, 4-fluorophenyl, furan Assumed enhanced lipophilicity
Analog Pyrazole-Triazole-Thiophene 4-Methoxyphenyl, 2,5-dimethylphenyl Unspecified (structural analog)
Nitrothiophene Carboxamide () Thiazole-Nitrothiophene Nitro, trifluoromethyl Antibacterial activity
Triazole-Thiophene () Triazole-Thiophene Thioacetohydrazide Synthetic intermediate

Implications of Structural Differences

  • Electron-Withdrawing Groups (e.g., Fluorine) : The 4-fluorophenyl group in the target compound may improve binding affinity to hydrophobic pockets compared to methyl or methoxy groups .
  • Nitro Groups : While nitro substituents enhance antibacterial activity (), their absence in the target compound suggests a different therapeutic focus .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically explored?

  • Methodology : Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole). Use transcriptomics to identify pathways enhanced by combination therapy .

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